1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate
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Overview
Description
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a complex organic compound with a unique structure that includes chloro, difluoro, methoxy, phenyl, heptylimino, methoxyanilino, and dioxopyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves multiple steps, including the introduction of chloro, difluoro, and methoxy groups to a phenyl ring, followed by the formation of heptylimino and methoxyanilino groups. The final step involves the incorporation of the dioxopyrrolidine moiety. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloro and methoxy groups can participate in substitution reactions, resulting in the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-CHLORO-1,1-DIFLUOROMETHOXY-4-NITROBENZENE: A related compound with similar structural features.
2,5-DIFLUORO-4-NITROTOLUENE: Another compound with difluoro and nitro groups.
Uniqueness
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H30ClF2N3O4S |
---|---|
Molecular Weight |
554.0 g/mol |
IUPAC Name |
[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl] N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C26H30ClF2N3O4S/c1-3-4-5-6-7-16-30-25(31-18-8-12-20(35-2)13-9-18)37-22-17-23(33)32(24(22)34)19-10-14-21(15-11-19)36-26(27,28)29/h8-15,22H,3-7,16-17H2,1-2H3,(H,30,31) |
InChI Key |
SVDFXGYCKITSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C(NC1=CC=C(C=C1)OC)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
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